molecular formula C13H22ClNO4 B14638982 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride CAS No. 54414-42-5

1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride

Katalognummer: B14638982
CAS-Nummer: 54414-42-5
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: IAKCCOJOASIOAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride is a chemical compound with the molecular formula C13H21NO4Cl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group and a bis(2-hydroxyethyl)amino group.

Vorbereitungsmethoden

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride involves several steps. One common method includes the reaction of 3-phenoxypropan-2-ol with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its phenoxy group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

54414-42-5

Molekularformel

C13H22ClNO4

Molekulargewicht

291.77 g/mol

IUPAC-Name

1-[bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride

InChI

InChI=1S/C13H21NO4.ClH/c15-8-6-14(7-9-16)10-12(17)11-18-13-4-2-1-3-5-13;/h1-5,12,15-17H,6-11H2;1H

InChI-Schlüssel

IAKCCOJOASIOAM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(CN(CCO)CCO)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.